(S)-(-)-N,N-Dimethyl-1-phenethylamine

Catalog No.
S1521850
CAS No.
17279-31-1
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-N,N-Dimethyl-1-phenethylamine

CAS Number

17279-31-1

Product Name

(S)-(-)-N,N-Dimethyl-1-phenethylamine

IUPAC Name

(1S)-N,N-dimethyl-1-phenylethanamine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1

InChI Key

BVURNMLGDQYNAF-VIFPVBQESA-N

SMILES

CC(C1=CC=CC=C1)N(C)C

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(C)C

(S)-(-)-N,N-Dimethyl-1-phenethylamine is an organic compound with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol. It is a chiral amine, specifically a secondary amine, characterized by the presence of two methyl groups attached to the nitrogen atom and a phenethyl group. The compound is known for its potential biological activities and is often used in research settings. Its CAS number is 17279-31-1, and it is classified as an irritant, necessitating proper safety precautions during handling .

Studies on Neurotransmission and Dopamine Function

(S)-(-)-N,N-Dimethyl-1-phenethylamine has been instrumental in investigating the mechanisms of neurotransmission and the role of dopamine in the brain.

  • Researchers use it to study the release, reuptake, and metabolism of dopamine in various brain regions []. This knowledge helps us understand the neurochemical basis of movement, reward, and motivation.
  • Its ability to increase dopamine levels in the brain has also made it a valuable tool for exploring the effects of dopamine on behavior and cognition [].

Animal Models of Neurological Disorders

(S)-(-)-N,N-Dimethyl-1-phenethylamine is employed in animal models to study various neurological disorders associated with dopamine dysfunction.

  • It is used to model Parkinson's disease in animals, where the loss of dopamine-producing neurons leads to movement impairments []. By studying the effects of the drug in these models, researchers gain insights into potential therapeutic strategies for the disease.
  • Similarly, (S)-(-)-N,N-Dimethyl-1-phenethylamine is used in models of attention deficit hyperactivity disorder (ADHD), where dopamine signaling is believed to be disrupted []. This research helps us understand the neurobiology of ADHD and develop new treatment approaches.

Preclinical Studies for Drug Development

(S)-(-)-N,N-Dimethyl-1-phenethylamine serves as a reference compound in the preclinical development of new drugs targeting the dopaminergic system.

  • Its well-characterized pharmacological profile provides a baseline for comparing the effects of potential new drugs. Researchers can assess how these new drugs compare to (S)-(-)-N,N-Dimethyl-1-phenethylamine in terms of efficacy, potency, and side effects.
  • Additionally, its ability to induce specific behavioral changes allows researchers to evaluate the potential therapeutic effects of new drugs in animal models [].
Typical of secondary amines. These include:

  • Alkylation Reactions: The nitrogen atom can undergo alkylation, forming quaternary ammonium salts when reacted with alkyl halides.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.
  • Oxidation: Secondary amines can be oxidized to form N-oxides or other nitrogen-containing compounds under appropriate conditions.

These reactions are significant for synthesizing derivatives that may exhibit altered biological activity or improved pharmacological properties.

(S)-(-)-N,N-Dimethyl-1-phenethylamine has been studied for its biological effects, particularly in relation to its potential as a central nervous system stimulant. It may interact with neurotransmitter systems, influencing mood and cognitive functions. Some studies suggest it could have effects similar to those of amphetamines, although specific mechanisms of action remain to be fully elucidated. Its irritant properties indicate caution in its use, particularly in laboratory settings .

The synthesis of (S)-(-)-N,N-Dimethyl-1-phenethylamine can be achieved through several methods:

  • Reductive Amination: This method involves the reaction of phenethylamine with formaldehyde and subsequent reduction using a reducing agent such as sodium cyanoborohydride.
  • Mannich Reaction: In this approach, phenethylamine reacts with formaldehyde and a suitable methyl donor (such as dimethylamine) to yield the desired compound.
  • Direct Methylation: The compound can also be synthesized by direct methylation of phenethylamine using methyl iodide or dimethyl sulfate under basic conditions.

These methods allow for the production of the compound in varying yields and purities depending on the specific reaction conditions employed .

(S)-(-)-N,N-Dimethyl-1-phenethylamine finds applications primarily in research and development:

  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Synthesis: It is utilized as an intermediate in synthesizing more complex organic molecules.
  • Analytical Chemistry: The compound may be used as a standard reference material in chromatographic analyses.

Interaction studies involving (S)-(-)-N,N-Dimethyl-1-phenethylamine focus on its binding affinity to various receptors, particularly in the central nervous system. Preliminary studies suggest potential interactions with dopamine and norepinephrine transporters, which could explain its stimulant properties. Further research is needed to clarify these interactions and their implications for therapeutic use .

Several compounds share structural similarities with (S)-(-)-N,N-Dimethyl-1-phenethylamine. Notable examples include:

Compound NameMolecular FormulaUnique Features
(R)-(+) -N,N-Dimethyl-1-phenylethylamineC₁₀H₁₅NEnantiomeric form; potential differences in activity
N,N-Diethyl-1-phenylethylamineC₁₂H₁₉NEthyl groups instead of methyl; different properties
1-(Phenyl)propan-2-amineC₉H₁₃NDifferent carbon chain length; distinct biological profile

These compounds demonstrate variations in their chemical structure that may significantly influence their biological activity and applications. The unique chiral nature of (S)-(-)-N,N-Dimethyl-1-phenethylamine contributes to its specific pharmacological effects, distinguishing it from its analogs .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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